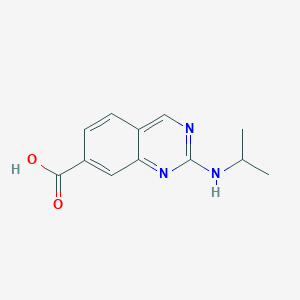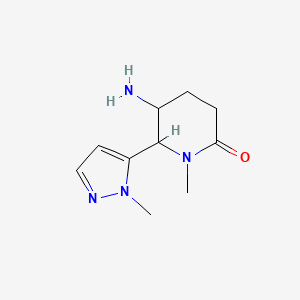![molecular formula C12H14FN3 B11730459 1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730459.png)
1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl group, a fluorophenyl group, and an amine group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Alkylation: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biology: It is used in biological studies to understand its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a building block in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-N-[(3-chlorophenyl)methyl]-1H-pyrazol-4-amine: Similar structure with a chlorine atom instead of a fluorine atom.
1-ethyl-N-[(3-bromophenyl)methyl]-1H-pyrazol-4-amine: Similar structure with a bromine atom instead of a fluorine atom.
1-ethyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C12H14FN3 |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
1-ethyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-2-16-9-12(8-15-16)14-7-10-4-3-5-11(13)6-10/h3-6,8-9,14H,2,7H2,1H3 |
Clé InChI |
DDFNBMONBREIKP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11730381.png)
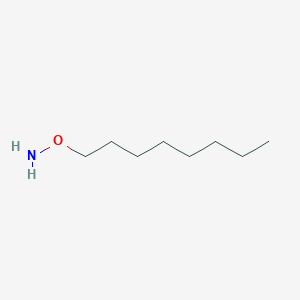
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730399.png)
![3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730401.png)
![3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11730406.png)
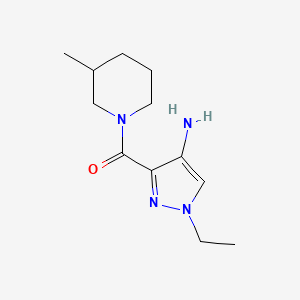
![(1S,4S)-2-(4-nitrophenyl)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11730416.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730428.png)

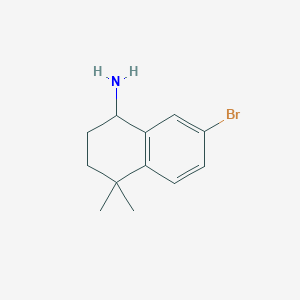
![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730441.png)
